2,2-Dicyclopentylaceticacid
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Overview
Description
2,2-Dicyclopentylacetic acid is an organic compound characterized by the presence of two cyclopentyl groups attached to the alpha carbon of an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopentylacetic acid typically involves the alkylation of cyclopentylacetic acid with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2,2-Dicyclopentylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl alcohols or alkanes.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
2,2-Dicyclopentylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dicyclopentylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylacetic acid
- Cyclopentanone
- Cyclopentyl alcohol
Uniqueness
2,2-Dicyclopentylacetic acid is unique due to the presence of two cyclopentyl groups, which impart distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dicyclopentylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(14)11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLWQCHLQLJPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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